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Compound of Interest

Compound Name: Fluopicolide

Cat. No.: B166169

Introduction

Fluopicolide is a pioneering fungicide belonging to the acylpicolide chemical class, renowned
for its exceptional efficacy against a broad spectrum of oomycete pathogens. These destructive
organisms, including species of Phytophthora, Plasmopara, Pythium, and downy mildews, are
responsible for significant economic losses in agriculture worldwide. Developed by Bayer
CropScience and first commercialized in 2006, Fluopicolide introduced a novel mode of action
that sets it apart from existing fungicides, making it a valuable tool in disease management and
resistance mitigation strategies.[1] This technical guide provides an in-depth exploration of the
discovery, chemical synthesis, biological activity, and unique mode of action of Fluopicolide,
tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Fluopicolide, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-
yllmethyl}benzamide, emerged from extensive research efforts to identify new chemical entities
with potent and specific activity against oomycetes.[1] Its development was driven by the need
to combat the growing issue of fungicide resistance to established chemical classes like
phenylamides and strobilurins. Fluopicolide's distinct mode of action ensures it does not
exhibit cross-resistance with these other fungicides, allowing for its effective use in integrated
pest management (IPM) programs.[2]

Chemical Synthesis
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The chemical synthesis of Fluopicolide is a multi-step process that involves the careful
construction of its two key structural components: a 2,6-dichlorobenzoyl moiety and a
substituted pyridine ring, which are ultimately linked via an amide bond.[3] The overall synthetic
strategy is outlined below, followed by detailed experimental protocols for each key stage.

Synthetic Pathway Overview

The synthesis of Fluopicolide can be conceptually divided into the preparation of two key
intermediates, which are then coupled in the final step.
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Caption: General synthetic pathway for Fluopicolide.

Experimental Protocols
1. Synthesis of 2,6-Dichlorobenzoyl Chloride
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e Materials: 2,6-Dichlorobenzoic acid, Thionyl chloride (SOCIz).
e Procedure:

o In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,6-
dichlorobenzoic acid.

o Slowly add an excess of thionyl chloride (approximately 2-3 equivalents).

o Heat the reaction mixture to reflux (around 80°C) and maintain for 2-4 hours. The reaction
progress can be monitored by the cessation of gas (HCI and SO2z) evolution.

o After the reaction is complete, allow the mixture to cool to room temperature.
o Remove the excess thionyl chloride by distillation under reduced pressure.

o The resulting crude 2,6-dichlorobenzoyl chloride can be purified by vacuum distillation to
yield a colorless to pale yellow liquid.

2. Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine
This synthesis involves a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
o Step 2a: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

o Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, Sodium cyanide (NaCN), a suitable
solvent (e.g., propionitrile), and a phase-transfer catalyst (e.g., 4-(dimethylamino)pyridine).

o Procedure:

Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in
propionitrile in a reaction vessel.

Heat the mixture to reflux and stir overnight.

Cool the reaction mixture to ambient temperature.

Prepare an aqueous solution of sodium cyanide and add it to the reaction mixture.
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= Stir the mixture for several hours at room temperature.
= Dilute the reaction with water and separate the organic phase.

» Wash the organic phase with water and dilute acid (e.g., 2M HCI), then dry over a
suitable drying agent (e.g., anhydrous sodium sulfate).

= Remove the solvent under reduced pressure to obtain the crude product, which can be
purified by distillation.[4]

o Step 2b: Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine

o Materials: 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine, Acetic acid, Raney Nickel catalyst,
Hydrogen gas.

o Procedure:

» |n a hydrogenation reactor, dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in
acetic acid.

» Add Raney Nickel catalyst to the solution.
» Pressurize the reactor with hydrogen gas to a low pressure.

» Maintain the reaction at a specific temperature with stirring until the uptake of hydrogen
ceases.

= After the reaction is complete, filter off the catalyst.

» The resulting solution contains 2-aminomethyl-3-chloro-5-trifluoromethylpyridine
acetate, which can be used directly in the next step or further processed to isolate the
free amine.

3. Synthesis of Fluopicolide (2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-
yllmethyl}benzamide)

o Materials: 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine (or its acetate salt), 2,6-
Dichlorobenzoyl chloride, a suitable base (e.g., sodium hydroxide), and a solvent (e.g.,
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toluene and water).

e Procedure:

o Prepare a biphasic solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yllmethanamine-
Acetate in water and toluene.

o At a controlled temperature (e.g., 20°C), add 2,6-dichlorobenzoyl chloride and an aqueous
solution of sodium hydroxide in parallel over a period of time, keeping the internal
temperature between 38°C and 43°C.

o After the addition is complete, allow the reaction to proceed for a short period, then raise
the temperature to approximately 80°C and stir.

o Acidify the reaction mixture with hydrochloric acid to a pH of less than 1.
o Separate the aqueous phase and wash the organic phase with water.

o Adjust the pH of the organic phase to 5-5.5 with an aqueous sodium hydroxide solution
and separate the aqueous phase again.

o Cool the organic solution slowly to induce crystallization.

o Filter the solid product, wash with pre-cooled toluene, and dry under vacuum to obtain
Fluopicolide with high purity and yield.

Biological Activity and Fungicidal Spectrum

Fluopicolide is highly effective against a wide range of oomycete pathogens. Its activity has
been demonstrated against various developmental stages of these pathogens, including
mycelial growth, sporangium production, zoospore release, and cyst germination.

Quantitative Biological Data

The efficacy of Fluopicolide is often quantified by its half-maximal effective concentration
(ECso0), which is the concentration of the fungicide that inhibits a biological process by 50%.
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. Developmental
Pathogen Species - ECso (ug/mL) Reference(s)
age

Phytophthora capsici Mycelial Growth 0.05-0.35

Zoospore Germination 1.1-4.5

Sporangium

i 0.3-9.0
Production
Phytophthora )
) Mycelial Growth ~0.2
infestans
Pythium violae Mycelial Growth 04-17
Pythium ultimum Mycelial Growth ~0.4
Pythium sylvaticum Mycelial Growth ~0.16
Pseudoperonospora ) o )

) Sporulation Inhibition Median ECso ~1.55
cubensis

) ) ) EDso 0.000115 -

Bremia lactucae Disease Severity

0.003318

Experimental Protocol for In Vitro Fungicidal Activity
(Mycelial Growth Inhibition)

o Materials: Pure culture of the target oomycete pathogen, appropriate culture medium (e.g.,
V8 juice agar or potato dextrose agar), Fluopicolide stock solution (dissolved in a suitable
solvent like DMSO), sterile petri dishes.

e Procedure:
o Prepare a stock solution of Fluopicolide at a known concentration.
o Prepare a series of dilutions of the Fluopicolide stock solution.

o Incorporate the different concentrations of Fluopicolide into the molten culture medium
before pouring it into petri dishes. Ensure the final solvent concentration is consistent
across all treatments and does not inhibit fungal growth.
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o A control plate with the solvent alone should also be prepared.

o Place a mycelial plug (of a standard diameter, e.g., 5 mm) from the edge of an actively
growing culture of the target pathogen onto the center of each agar plate.

o Incubate the plates at the optimal growth temperature for the pathogen in the dark.

o Measure the colony diameter (in two perpendicular directions) daily until the colony in the
control plate reaches the edge of the dish.

o Calculate the percentage of mycelial growth inhibition for each concentration relative to
the control.

o Determine the ECso value by plotting the percentage inhibition against the logarithm of the
Fluopicolide concentration and fitting the data to a dose-response curve.

Mode of Action: Delocalization of Spectrin-Like
Proteins

The unique mode of action of Fluopicolide involves the disruption of the cellular cytoskeleton,
specifically by affecting spectrin-like proteins. In healthy oomycete cells, these proteins are
typically localized at the cell periphery, contributing to the stability of the plasma membrane.

Upon treatment with Fluopicolide, these spectrin-like proteins become delocalized from the
cell membrane and redistribute into the cytoplasm. This disruption of the cytoskeleton leads to
a loss of membrane integrity, causing the cells, particularly the motile zoospores and growing
hyphal tips, to swell and burst.

Signaling Pathway
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Caption: Proposed mode of action of Fluopicolide.

Experimental Workflow: Immunolocalization of Spectrin-
Like Proteins

The delocalization of spectrin-like proteins can be visualized using immunofluorescence
microscopy.
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Caption: Experimental workflow for immunolocalization.
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Detailed Protocol for Imnmunolocalization

o Materials: Oomycete culture (e.g., Phytophthora infestans), Fluopicolide,
paraformaldehyde, Triton X-100, blocking solution (e.g., bovine serum albumin in phosphate-
buffered saline), primary antibody (anti-spectrin), fluorescently labeled secondary antibody,
mounting medium with an anti-fade agent, microscope slides and coverslips.

e Procedure:

o Cell Culture and Treatment: Grow the oomycete culture under appropriate conditions.
Treat the culture with a specific concentration of Fluopicolide for a defined period. A
control culture without Fluopicolide treatment should be processed in parallel.

o Fixation: Fix the cells by adding a solution of paraformaldehyde in a suitable buffer and
incubating for a specific time at room temperature.

o Permeabilization: Wash the fixed cells with buffer and then permeabilize them with a
solution containing a detergent like Triton X-100 to allow antibodies to access intracellular
structures.

o Blocking: Incubate the cells in a blocking solution to prevent non-specific antibody binding.

o Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., a rabbit
anti-spectrin antibody) diluted in the blocking solution overnight at 4°C.

o Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody and
then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG
conjugated to a fluorophore) in the dark.

o Mounting and Microscopy: Wash the cells to remove unbound secondary antibody. Mount
the cells on a microscope slide with a mounting medium.

o Imaging: Observe the cells under a fluorescence microscope using the appropriate filter
sets for the chosen fluorophore. In control cells, fluorescence should be localized at the
cell periphery, while in Fluopicolide-treated cells, a diffuse cytoplasmic fluorescence is
expected.
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Conclusion

Fluopicolide represents a significant advancement in the control of oomycete diseases in
agriculture. Its novel mode of action, targeting the delocalization of spectrin-like proteins,
provides an effective tool for managing pathogen populations, including those resistant to other
fungicides. The chemical synthesis of Fluopicolide, while complex, has been optimized for
large-scale production. A thorough understanding of its biological activity and the underlying
molecular mechanisms is crucial for its responsible and sustainable use in crop protection. This
technical guide provides a comprehensive overview of the key scientific and technical aspects
of Fluopicolide, serving as a valuable resource for researchers and professionals in the
agrochemical and life sciences sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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